Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate
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Description
Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is a derivative of 2,3,4,5-tetrahydro-1H-1-benzazepine . Benzazepines and their hydrogenated derivatives, in which the azepine ring is annulated with the benzene ring, are biologically important heterocyclic systems .
Synthesis Analysis
The synthesis methods of benzazepine derivatives have been greatly expanded over the last two decades . The general methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into the following groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis
The molecular formula of 2,3,4,5-tetrahydro-1H-1-benzazepine is CHN, with an average mass of 147.217 Da and a monoisotopic mass of 147.104797 Da .Chemical Reactions Analysis
The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . For example, a three-step synthesis of benzolactams based on anthranilic acid esters was demonstrated. It includes N-acylation, the Dieckmann condensation of compound 49, and subsequent decarboxylation of compound 50 .Mechanism of Action
While the specific mechanism of action for Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate is not mentioned in the search results, it’s worth noting that benzazepine derivatives have been found to exhibit a variety of biological activities. For instance, they have been found to be promising for the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Future Directions
The high bioactivity of benzazepine derivatives has stimulated both the development of new and the improvement of the existing methods of their synthesis . This suggests that there is ongoing interest in this class of compounds, and future research may continue to explore their synthesis, properties, and potential applications.
properties
IUPAC Name |
ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)11-6-7-12-10(9-11)5-3-4-8-14-12/h6-7,9,14H,2-5,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMDWDEDOGLHMAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)NCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate |
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